molecular formula C9H12BrN B1297800 Benzenemethanamine, 2-bromo-N-ethyl- CAS No. 67342-74-9

Benzenemethanamine, 2-bromo-N-ethyl-

Cat. No.: B1297800
CAS No.: 67342-74-9
M. Wt: 214.1 g/mol
InChI Key: LIRKZBIKUSDDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 2-bromo-N-ethyl- is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, 2-bromo-N-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 2-bromo-N-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

A study by Yorimitsu et al. (2001) explored the triethylborane-induced bromine atom-transfer radical addition in aqueous media, highlighting the solvent effect on radical addition reactions. This research provides valuable insights into the chemical reactivity of bromine-containing compounds in different solvents, including water, and their potential applications in organic synthesis (Yorimitsu et al., 2001).

Synthesis of Biologically Active Compounds

Akbaba et al. (2010) reported the total synthesis of a biologically active, naturally occurring bromophenol derivative, underscoring the importance of bromine functionalities in the synthesis of compounds with potential biological activities (Akbaba et al., 2010).

Novel Synthetic Methodologies

Kuroda and Kobayashi (2015) developed a facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing the versatility of bromine-containing intermediates in the synthesis of heterocyclic compounds, a class of chemicals significant in medicinal chemistry and drug design (Kuroda & Kobayashi, 2015).

Antimicrobial Applications

Research by Xu et al. (2003) on antibacterial bromophenols from the marine red alga Rhodomela confervoides demonstrates the potential of bromine-containing compounds in developing new antimicrobial agents. This study identified bromophenols with significant activity against various bacterial strains, highlighting the broader applicability of brominated compounds in addressing microbial resistance (Xu et al., 2003).

Polymer Science and Material Chemistry

Stoffelbach et al. (2007) investigated the use of an amphiphilic block copolymer as a stabilizer and a macroinitiator in miniemulsion polymerization under AGET ATRP conditions. This research illustrates the role of bromine-containing initiators in polymer science, particularly in the synthesis of novel polymeric materials with potential applications in biomedicine, coatings, and advanced materials technology (Stoffelbach et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, Bromoethane, indicates that it is highly flammable and suspected of causing cancer . It is harmful if swallowed or inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Mechanism of Action

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRKZBIKUSDDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217693
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67342-74-9
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.